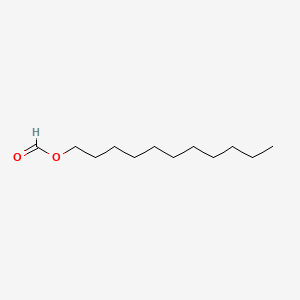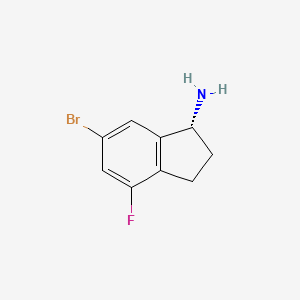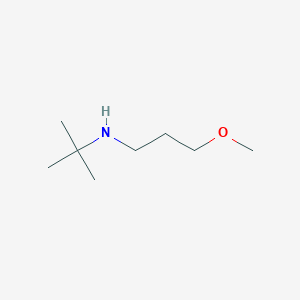![molecular formula C23H28O6 B12084885 Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is a synthetic steroid compound. It is structurally characterized by the presence of a pregnane backbone with double bonds at the 1,4-positions and ketone groups at the 3 and 11 positions. The compound also features methylenebis(oxy) groups at the 17,20 and 20,21 positions, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- typically involves multiple steps, starting from simpler steroid precursors. One common route involves the following steps:
Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.
Functional Group Introduction: Introduction of double bonds at the 1,4-positions through dehydrogenation reactions.
Ketone Formation: Oxidation reactions to introduce ketone groups at the 3 and 11 positions.
Methylenebis(oxy) Group Addition: The addition of methylenebis(oxy) groups at the 17,20 and 20,21 positions is achieved through specific alkylation reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and minimize batch-to-batch variations.
化学反応の分析
Types of Reactions
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace methylenebis(oxy) groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to anti-inflammatory effects, among other physiological responses.
類似化合物との比較
Similar Compounds
Pregna-1,4-diene-3,20-dione: Lacks the methylenebis(oxy) groups, resulting in different chemical properties.
Dexamethasone: A well-known corticosteroid with similar anti-inflammatory effects but different structural features.
Prednisolone: Another corticosteroid with a different substitution pattern on the pregnane backbone.
Uniqueness
Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]- is unique due to its specific methylenebis(oxy) substitutions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C23H28O6 |
|---|---|
分子量 |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h5,7,9,16-17,19H,3-4,6,8,10-13H2,1-2H3 |
InChIキー |
NRHJKQBNXBOJBW-UHFFFAOYSA-N |
正規SMILES |
CC12CC(=O)C3C(C1CCC24C5(COCO5)OCO4)CCC6=CC(=O)C=CC36C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12084809.png)

![5-Benzyl-5,8-diazaspiro[2.6]nonane](/img/structure/B12084825.png)

![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)
![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)




